molecular formula C26H21N5OS B14962404 5-{[(2Z)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]amino}-N-(4-methylphenyl)-1H-imidazole-4-carboxamide

5-{[(2Z)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]amino}-N-(4-methylphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B14962404
M. Wt: 451.5 g/mol
InChI Key: JGMOQGNSKLJABQ-BXVZCJGGSA-N
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Description

5-{[(2Z)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]AMINO}-N-(4-METHYLPHENYL)-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of thiazole, imidazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2Z)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]AMINO}-N-(4-METHYLPHENYL)-1H-IMIDAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the formation of the imidazole ring, and finally, the coupling of these rings with the phenyl groups. The reaction conditions often require the use of catalysts, such as samarium triflate, and are carried out under mild conditions in an aqueous medium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-{[(2Z)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]AMINO}-N-(4-METHYLPHENYL)-1H-IMIDAZOLE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

5-{[(2Z)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]AMINO}-N-(4-METHYLPHENYL)-1H-IMIDAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-{[(2Z)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]AMINO}-N-(4-METHYLPHENYL)-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(2Z)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]AMINO}-N-(4-METHYLPHENYL)-1H-IMIDAZOLE-4-CARBOXAMIDE is unique due to its specific combination of thiazole, imidazole, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H21N5OS

Molecular Weight

451.5 g/mol

IUPAC Name

4-[(Z)-(3,4-diphenyl-1,3-thiazol-2-ylidene)amino]-N-(4-methylphenyl)-1H-imidazole-5-carboxamide

InChI

InChI=1S/C26H21N5OS/c1-18-12-14-20(15-13-18)29-25(32)23-24(28-17-27-23)30-26-31(21-10-6-3-7-11-21)22(16-33-26)19-8-4-2-5-9-19/h2-17H,1H3,(H,27,28)(H,29,32)/b30-26-

InChI Key

JGMOQGNSKLJABQ-BXVZCJGGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N=CN2)/N=C\3/N(C(=CS3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N=CN2)N=C3N(C(=CS3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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